molecular formula C17H26N6O4 B5563573 Ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]propanoate

Ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]propanoate

Cat. No.: B5563573
M. Wt: 378.4 g/mol
InChI Key: QJDXRSKWHUQSMQ-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]propanoate is a complex organic compound that belongs to the class of purine derivatives. This compound features a purine ring system substituted with an ethyl group and a piperazine ring, which is further connected to a propanoate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]propanoate typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

    Substitution Reactions: The ethyl and methyl groups are introduced to the purine ring through alkylation reactions using appropriate alkyl halides.

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes.

    Esterification: The final step involves the esterification of the piperazine derivative with propanoic acid under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids and alcohols.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]propanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its purine core, which is a common motif in many bioactive molecules.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Biochemistry: It is used as a probe to study purine metabolism and related biochemical pathways.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The purine core can mimic natural nucleotides, allowing the compound to inhibit or activate various biochemical pathways. The piperazine ring enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A purine derivative used as a bronchodilator.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

Ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]propanoate is unique due to its combination of a purine core with a piperazine ring and an ester group. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O4/c1-4-23-13-14(20(3)17(26)19-15(13)25)18-16(23)22-10-8-21(9-11-22)7-6-12(24)27-5-2/h4-11H2,1-3H3,(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDXRSKWHUQSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCN(CC3)CCC(=O)OCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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